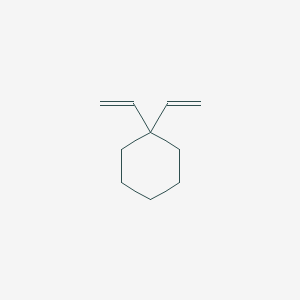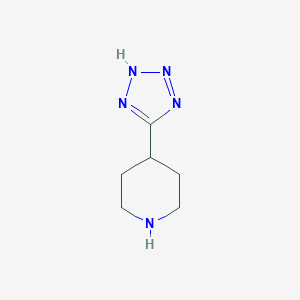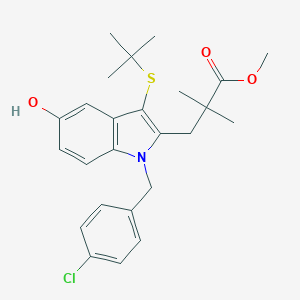
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.
作用機序
The mechanism of action of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes.
生化学的および生理学的効果
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have fluorescent properties, making it a potential tool for imaging biological systems.
実験室実験の利点と制限
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, it has been shown to have low toxicity in vitro. However, its fluorescent properties may limit its use in certain experiments, and further studies are needed to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate. One potential direction is to further investigate its anticancer and anti-inflammatory properties, with the goal of developing it into a therapeutic agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and stability.
合成法
The synthesis of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate involves a series of reactions. The starting material is 5-bromo-1-indole-2-carboxylic acid, which undergoes a coupling reaction with tert-butylthiol to form 5-(tert-butylthio)-1-indole-2-carboxylic acid. This intermediate is then reacted with 4-chlorobenzyl bromide to form 3-(tert-butylthio)-1-(4-chlorobenzyl)-5-indolyl-2-carboxylic acid. The final product is obtained by esterification of this intermediate with methyl 2,2-dimethylpropanoate.
科学的研究の応用
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
CAS番号 |
136694-17-2 |
|---|---|
製品名 |
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate |
分子式 |
C25H30ClNO3S |
分子量 |
460 g/mol |
IUPAC名 |
methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H30ClNO3S/c1-24(2,3)31-22-19-13-18(28)11-12-20(19)27(15-16-7-9-17(26)10-8-16)21(22)14-25(4,5)23(29)30-6/h7-13,28H,14-15H2,1-6H3 |
InChIキー |
JNYMUUPNIYCCHR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC |
正規SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



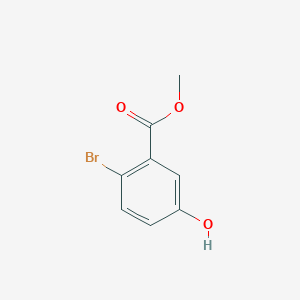
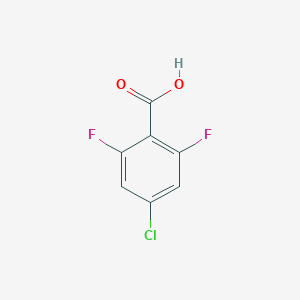
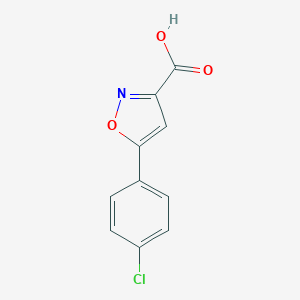
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
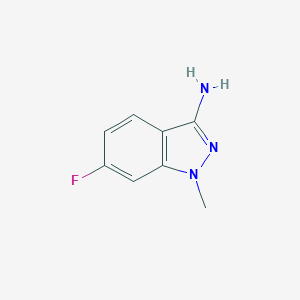
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
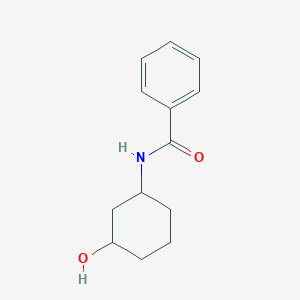
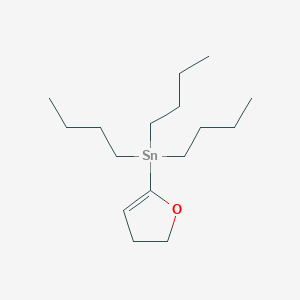
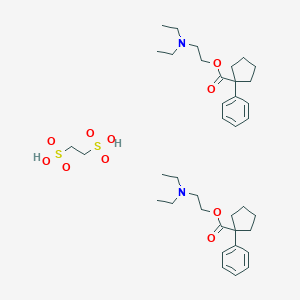
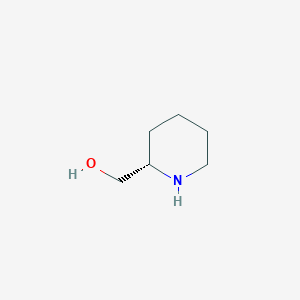
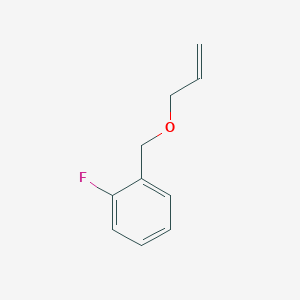
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
